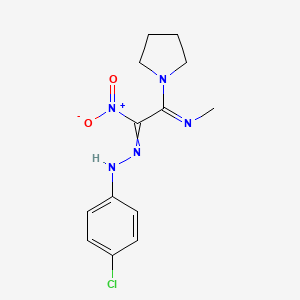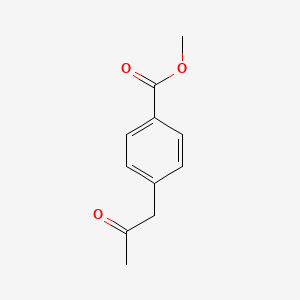
Methyl 4-(2-oxopropyl)benzoate
Übersicht
Beschreibung
Methyl 4-(2-oxopropyl)benzoate is a chemical compound with the molecular formula C11H12O31. It has an average mass of 192.211 Da and a mono-isotopic mass of 192.078644 Da1. This compound is used in scientific research as a versatile building block, enabling the synthesis of various organic molecules2.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of Methyl 4-(2-oxopropyl)benzoate. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals3.
Molecular Structure Analysis
Methyl 4-(2-oxopropyl)benzoate contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic ketone4.
Physical And Chemical Properties Analysis
Methyl 4-(2-oxopropyl)benzoate has a density of 1.1±0.1 g/cm³. It has a boiling point of 295.1±23.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C, and the enthalpy of vaporization is 53.5±3.0 kJ/mol. The flash point is 127.8±22.7 °C. The index of refraction is 1.513, and the molar refractivity is 52.2±0.3 cm³1.
Wissenschaftliche Forschungsanwendungen
Alkaline Hydrolysis Mechanism
Methyl 4-(2-oxopropyl)benzoate has been studied for its behavior in alkaline solutions. Research by Bowden and Byrne (1996) explored the alkaline hydrolysis of various substituted methyl benzoates, including methyl 4-(2-oxopropyl)benzoate. This study provides valuable insights into the hydrolysis mechanisms and the effects of different substituents on reaction rates (Bowden & Byrne, 1996).
Nitroxide-Mediated Photopolymerization
Guillaneuf et al. (2010) introduced a novel compound, an alkoxyamine derivative of methyl 4-(2-oxopropyl)benzoate, for use in nitroxide-mediated photopolymerization. This research highlights its utility in polymer science, particularly under UV irradiation, demonstrating its potential in material synthesis and applications (Guillaneuf et al., 2010).
Bioactive Compound Synthesis
Soni et al. (2015) explored the synthesis of novel quinuclidinone derivatives using methyl 4-(2-oxopropyl)benzoate. This research is significant for the development of potential anti-cancer agents, highlighting the role of methyl 4-(2-oxopropyl)benzoate as a precursor in medicinal chemistry (Soni et al., 2015).
Liquid Crystal Research
Veerabhadraswamy et al. (2015) conducted a study on optically active liquid crystals using derivatives of methyl 4-(2-oxopropyl)benzoate. This research contributes to the understanding of the behavior of liquid crystals, which are crucial in display technology and other applications (Veerabhadraswamy et al., 2015).
Larvicidal Activity
Mostafiz et al. (2022) examined the larvicidal potential of methyl benzoate against mosquito larvae. This research is relevant in the context of public health and pest control, suggesting the use of methyl 4-(2-oxopropyl)benzoate as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022).
Developmental Regulation in Plants
Dudareva et al. (2000) investigated the biosynthesis and emission of methyl benzoate in snapdragon flowers. This study contributes to the understanding of plant biochemistry and the role of volatile compounds in plant-pollinator interactions (Dudareva et al., 2000).
Safety And Hazards
Methyl 4-(2-oxopropyl)benzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life5. It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition6.
Zukünftige Richtungen
Methyl 4-(2-oxopropyl)benzoate is a versatile building block in scientific research, enabling the synthesis of various organic molecules2. Its future directions will likely continue in this vein, contributing to the development of new compounds for various applications in scientific research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
methyl 4-(2-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNFWPLMKLQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456569 | |
| Record name | Methyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-oxopropyl)benzoate | |
CAS RN |
22744-50-9 | |
| Record name | Methyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

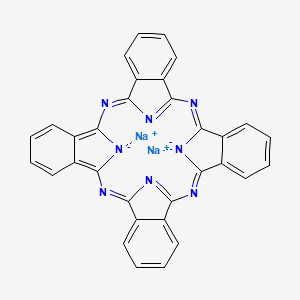
![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)
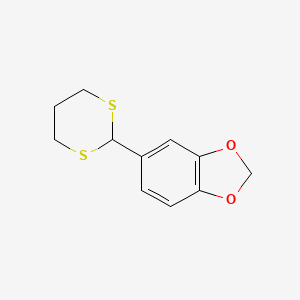

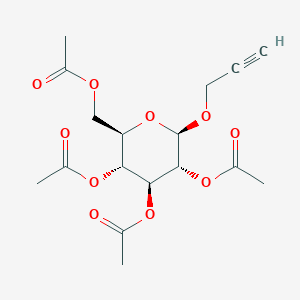
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
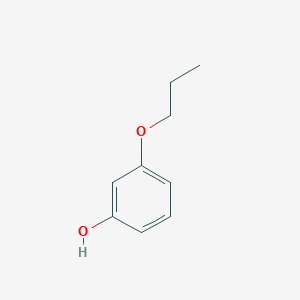
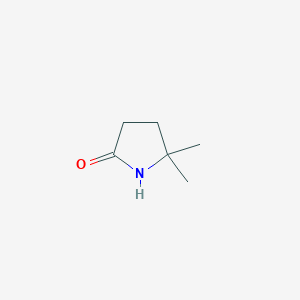
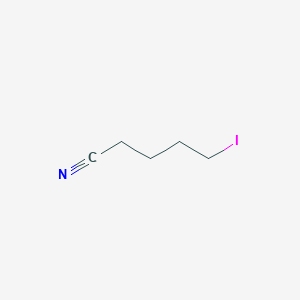
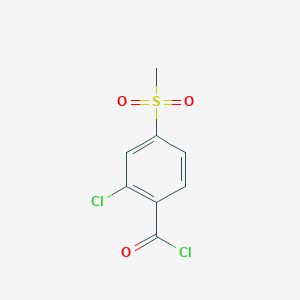
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
